Computed Lipophilicity Comparison: 2-Pyridyl Isomer vs. 4-Pyridyl Positional Isomer
The 2-pyridyl substitution pattern of the target compound confers a lower computed lipophilicity (XLogP3-AA = 3.2) compared to the 4-pyridyl positional isomer (LogP = 3.38), representing a ΔLogP of −0.18 [1]. This difference, while modest in absolute terms, places the 2-isomer closer to the optimal LogP range (1–3) for oral bioavailability and central nervous system multiparameter optimization (CNS MPO) scores. Both isomers share identical molecular formula, molecular weight, and topological polar surface area (TPSA ≈ 47.4 Ų), isolating the LogP shift as a direct consequence of the pyridine nitrogen position [1].
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 |
| Comparator Or Baseline | 4-[(3-Methoxyphenyl)methylsulfanyl]pyridine (CAS 646511-26-4): LogP = 3.3825 |
| Quantified Difference | ΔLogP = −0.18 (2-isomer is less lipophilic) |
| Conditions | Computed values: PubChem XLogP3-AA 3.0 algorithm vs. Chemsrc predicted LogP; both at 20 °C, 760 Torr |
Why This Matters
A ΔLogP of 0.18 can correspond to an approximately 1.5-fold difference in membrane permeability coefficient, which is relevant when selecting building blocks for CNS-penetrant vs. peripherally restricted candidate molecules.
- [1] PubChem CID 472967. XLogP3-AA = 3.2. https://pubchem.ncbi.nlm.nih.gov/compound/646511-46-8 View Source
